Cas no 1261846-54-1 (2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid)

2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid structure
1261846-54-1 structure
商品名:2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid
CAS番号:1261846-54-1
MF:C15H12F3NO3
メガワット:311.25589466095
CID:4984335

2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid
    • インチ: 1S/C15H12F3NO3/c1-22-13-6-9(7-14(20)21)11(8-19-13)10-4-2-3-5-12(10)15(16,17)18/h2-6,8H,7H2,1H3,(H,20,21)
    • InChIKey: XSFPBWBTDSCOQW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=CC=1C1C=NC(=CC=1CC(=O)O)OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 389
  • トポロジー分子極性表面積: 59.4
  • 疎水性パラメータ計算基準値(XlogP): 3.1

2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013007426-1g
2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid
1261846-54-1 97%
1g
1,490.00 USD 2021-07-04
Alichem
A013007426-250mg
2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid
1261846-54-1 97%
250mg
499.20 USD 2021-07-04
Alichem
A013007426-500mg
2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid
1261846-54-1 97%
500mg
798.70 USD 2021-07-04

2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid 関連文献

2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acidに関する追加情報

Introduction to 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid (CAS No: 1261846-54-1)

2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid, identified by its CAS number 1261846-54-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, which is well-documented for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of a methoxy group, a trifluoromethyl-substituted phenyl ring, and an acetic acid moiety, contribute to its unique chemical properties and potential therapeutic benefits.

The synthesis and characterization of 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid involve sophisticated chemical methodologies that are critical for ensuring the purity and efficacy of the final product. Advanced techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations are often employed to construct the complex molecular framework. These synthetic strategies not only highlight the expertise required in handling such molecules but also underscore the importance of precision in chemical synthesis.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The combination of a methoxy group and a trifluoromethyl-substituted phenyl ring in 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid suggests possible interactions with biological targets that could be exploited for therapeutic purposes. For instance, the trifluoromethyl group is known to enhance metabolic stability and binding affinity, making it a valuable feature in drug design. This has led to extensive research into its potential applications in treating various diseases, including neurological disorders and cancer.

One of the most compelling aspects of 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid is its role as a key intermediate in the development of novel therapeutic agents. Researchers have leveraged its structural motif to design molecules that exhibit inhibitory activity against specific enzymes and receptors. For example, studies have shown that derivatives of this compound can modulate pathways involved in inflammation and pain perception. Such findings have opened up new avenues for developing more effective and targeted treatments.

The acetic acid moiety in the molecule also contributes to its versatility, allowing for further functionalization through esterification or amidation reactions. These modifications can alter the pharmacokinetic properties of the compound, making it more suitable for oral administration or improving its bioavailability. The ability to fine-tune these properties is crucial for optimizing drug candidates for clinical use.

Recent advancements in computational chemistry have further enhanced the understanding of how 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid interacts with biological targets. Molecular docking studies and virtual screening techniques have been instrumental in identifying potential lead compounds for drug development. These computational approaches complement traditional experimental methods by providing rapid and cost-effective screening of large libraries of compounds. This synergy between experimental and computational methods has accelerated the discovery process significantly.

The pharmaceutical industry has taken note of these developments and is actively exploring opportunities to incorporate 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid into new drug candidates. Several companies are currently engaged in preclinical studies to evaluate its safety and efficacy in animal models. Preliminary results have been promising, suggesting that this compound may have therapeutic potential in areas such as oncology and neurology. As more data becomes available, it is expected that additional applications will emerge.

The environmental impact of synthesizing and using 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid is also a critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that pharmaceutical production remains environmentally responsible while still delivering innovative treatments.

In conclusion, 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid represents a significant advancement in chemical research with promising applications in medicine. Its unique structural features, combined with recent scientific breakthroughs, make it a valuable asset in the quest for new therapeutic agents. As research continues to unfold, it is likely that this compound will play an increasingly important role in addressing some of today's most challenging medical conditions.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.